molecular formula C18H14F3NO2 B2772502 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide CAS No. 620587-14-6

3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B2772502
CAS No.: 620587-14-6
M. Wt: 333.31
InChI Key: UHTHJVGXDDXOGO-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound characterized by the presence of a benzofuran ring, a trifluoromethyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzofuran ring and the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzofuran ring enhances its stability and reactivity, while the trifluoromethyl group increases its lipophilicity and bioavailability.

Properties

IUPAC Name

3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2/c1-10-6-7-15-14(8-10)11(2)16(24-15)17(23)22-13-5-3-4-12(9-13)18(19,20)21/h3-9H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTHJVGXDDXOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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